molecular formula C15H30N2O2 B13862829 tert-butyl N-[3-(butylamino)cyclohexyl]carbamate

tert-butyl N-[3-(butylamino)cyclohexyl]carbamate

Cat. No.: B13862829
M. Wt: 270.41 g/mol
InChI Key: FGEIKCBGNLWINY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(butylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(butylamino)cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(butylamino)cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(butylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[3-(butylamino)cyclohexyl]carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl N-[3-(butylamino)cyclohexyl]carbamate

InChI

InChI=1S/C15H30N2O2/c1-5-6-10-16-12-8-7-9-13(11-12)17-14(18)19-15(2,3)4/h12-13,16H,5-11H2,1-4H3,(H,17,18)

InChI Key

FGEIKCBGNLWINY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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